

Application Notes: Flow Cytometry Analysis of Apoptosis Following GSK503 Treatment

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Compound of Interest		
Compound Name:	GSK503	
Cat. No.:	B607845	Get Quote

Introduction

GSK503 is a potent and specific small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed in various cancers, where it plays a crucial role in tumorigenesis by silencing tumor suppressor genes. Inhibition of EZH2 by GSK503 leads to the reactivation of these silenced genes, subsequently inducing cell cycle arrest and apoptosis in cancer cells. This application note provides a detailed protocol for the analysis of **GSK503**-induced apoptosis by flow cytometry, a powerful technique for the quantitative assessment of apoptosis at the single-cell level.

Principle of the Assays

Two primary methods for assessing apoptosis by flow cytometry are detailed: Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement.

• Annexin V/PI Staining: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual-staining method allows for the differentiation of viable cells



(Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Caspase-3/7 Activity Assay: Caspases are a family of cysteine proteases that are key
mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave
a broad range of cellular substrates, leading to the characteristic morphological and
biochemical changes of apoptosis. This assay utilizes a cell-permeable, non-toxic substrate
that contains the caspase-3/7 recognition sequence (DEVD). Upon cleavage by active
caspase-3/7 in apoptotic cells, a fluorescent moiety is released and can be quantified by flow
cytometry, providing a direct measure of effector caspase activity.

Data Presentation

The following table summarizes the dose-dependent effect of **GSK503** on apoptosis in multiple myeloma (MM) cell lines after 72 hours of treatment, as determined by flow cytometry.

GSK503 Concentration (μM)	Cell Line	% Apoptotic Cells (Mean ± SD)
0 (Control)	OPM-2	5.2 ± 1.1
5	OPM-2	12.8 ± 2.3
10	OPM-2	25.6 ± 3.5
15	OPM-2	42.1 ± 4.2
30	OPM-2	85.3 ± 5.9
0 (Control)	RPMI-8226	6.1 ± 1.3
10	RPMI-8226	28.4 ± 3.1

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

Materials:

GSK503



- Cell culture medium (e.g., RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phosphate Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- 6-well plates
- Flow cytometry tubes
- Flow cytometer

Procedure:

- Cell Seeding: Seed multiple myeloma cells (e.g., OPM-2) in 6-well plates at a density of 2 x 10^5 cells/mL in complete culture medium and incubate overnight at 37°C in a 5% CO2 incubator.
- **GSK503** Treatment: Treat the cells with varying concentrations of **GSK503** (e.g., 0, 5, 10, 15, 30 μM) for 72 hours. Include a vehicle-treated control (e.g., DMSO).
- Cell Harvesting: After the incubation period, collect the cells, including any floating cells, and transfer them to flow cytometry tubes.
- Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining: Transfer 100 μ L of the cell suspension (1 x 10^5 cells) to a new flow cytometry tube. Add 5 μ L of Annexin V-FITC and 5 μ L of PI.



- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Analysis: Add 400 μL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 2: Apoptosis Analysis using Caspase-3/7 Activity Assay

Materials:

- GSK503
- · Cell culture medium
- FBS
- Penicillin-Streptomycin
- PBS
- Cell-permeable Caspase-3/7 activity assay kit (e.g., containing a FAM-DEVD-FMK reagent)
- 6-well plates
- Flow cytometry tubes
- · Flow cytometer

Procedure:

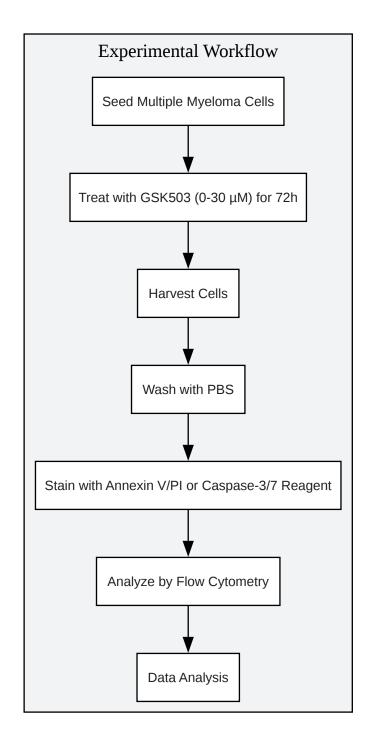
- Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
- Staining: Thirty minutes before the end of the **GSK503** treatment period, add the cell-permeable caspase-3/7 reagent (e.g., FAM-DEVD-FMK) directly to the culture medium at the recommended concentration.
- Incubation: Incubate the cells for the final 30 minutes of the treatment period at 37°C in a 5%
 CO2 incubator, protected from light.



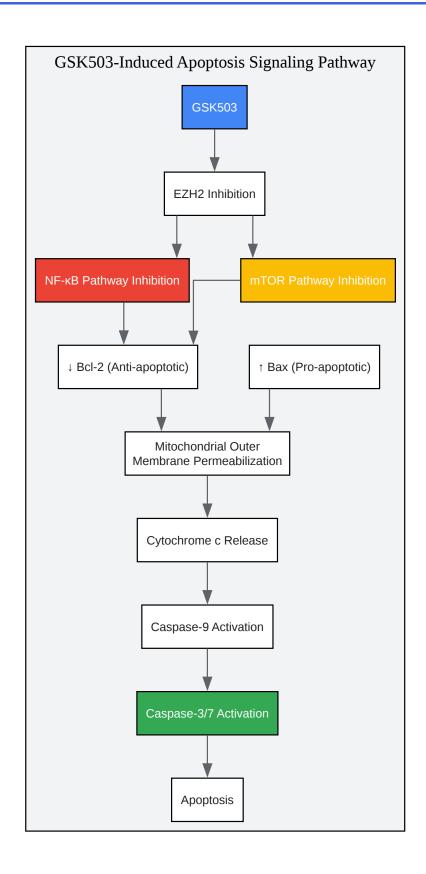
- Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
- Resuspension: Resuspend the cells in 500 μL of PBS for flow cytometry analysis.
- Analysis: Analyze the samples on a flow cytometer, detecting the fluorescence of the cleaved caspase-3/7 substrate.

Mandatory Visualizations









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